
2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- is a chemical compound that features a naphthalene ring system substituted with a carboxylic acid group, a chlorine atom, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as ligands and organocatalysts, which facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the naphthalene system.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of functional materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4,5-Dihydro-1H-imidazole derivatives: These compounds share the imidazole ring but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Uniqueness
The presence of the chlorine atom in 2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- makes it unique compared to other similar compounds. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, potentially enhancing its utility in various applications .
Propiedades
Número CAS |
135922-32-6 |
|---|---|
Fórmula molecular |
C14H11ClN2O2 |
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
4-chloro-7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O2/c15-13-7-10(14(18)19)5-9-6-11(1-2-12(9)13)17-4-3-16-8-17/h3-8H,1-2H2,(H,18,19) |
Clave InChI |
LDSIOXLOEUNQLK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1N3C=CN=C3)C=C(C=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
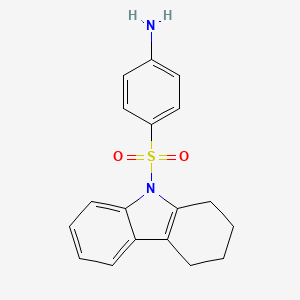
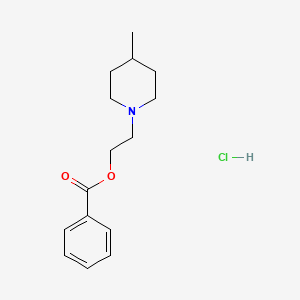
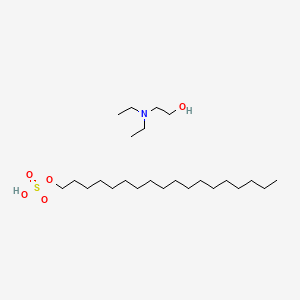
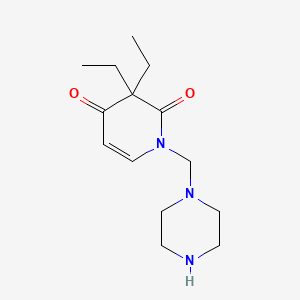
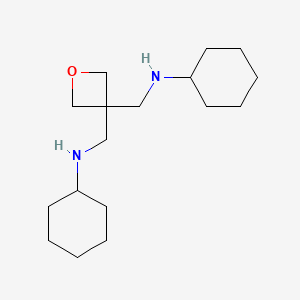
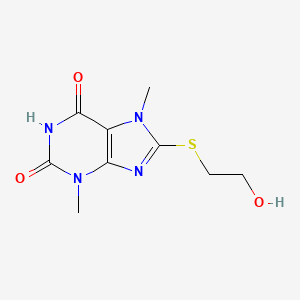

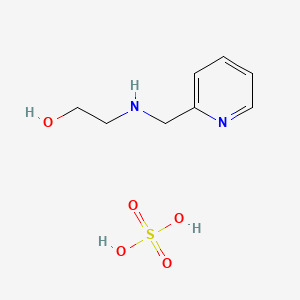

![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)


![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
